Plazinemdor is a novel compound classified as a positive allosteric modulator of the N-methyl-D-aspartate receptor, primarily investigated for its therapeutic potential in treating neurological disorders. Its chemical structure is characterized by the formula , and it is also known by its developmental code name CAD-9303. The compound has garnered attention due to its ability to enhance synaptic transmission and neuroprotection, making it a candidate for conditions such as Alzheimer's disease and other cognitive impairments.
Plazinemdor was developed through collaborative research efforts aimed at exploring allosteric modulation of glutamatergic signaling pathways. It falls under the category of small molecule drugs and is classified as a central nervous system agent. The compound is currently undergoing various stages of clinical trials to assess its efficacy and safety profile in humans.
The synthesis of Plazinemdor involves several key steps that ensure the correct formation of its complex molecular structure. The synthetic pathway typically includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are critical for achieving optimal yields and purity.
Plazinemdor's molecular structure features a unique arrangement of atoms that contribute to its pharmacological activity. The compound's three-dimensional conformation plays a crucial role in its interaction with the N-methyl-D-aspartate receptor.
Advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been employed to elucidate the exact spatial arrangement of atoms within Plazinemdor.
Plazinemdor undergoes various chemical reactions that are essential for its activity:
Understanding these reactions helps in predicting the pharmacokinetics and potential side effects associated with Plazinemdor.
Plazinemdor exerts its effects primarily through modulation of glutamatergic neurotransmission:
Preclinical studies have demonstrated significant improvements in cognitive function in animal models treated with Plazinemdor, supporting its potential therapeutic applications.
Plazinemdor exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate dosing forms and delivery mechanisms in clinical settings.
Plazinemdor's primary applications lie within neuroscience research:
The ongoing research into Plazinemdor aims not only to validate its therapeutic efficacy but also to explore its broader implications in neuropharmacology.
Plazinemdor enhances NMDA receptor function through non-competitive positive allosteric modulation (PAM). Its binding occurs at a novel extracellular interface between the GluN1 subunit’s amino-terminal domain (ATD) and the GluN2A subunit’s ligand-binding domain (LBD). This stabilizes the active conformation of the receptor, increasing agonist (glutamate/glycine) binding affinity by 3.2-fold without affecting baseline receptor activity. Crucially, Plazinemdor prolongs channel open time by 47% and reduces desensitization kinetics by 32%, as demonstrated in single-channel recordings from recombinant GluN1/GluN2A receptors [4] [10].
Table 1: Functional Effects of Plazinemdor on GluN1/GluN2A Receptors
Parameter | Control | + Plazinemdor (10 µM) | Change (%) |
---|---|---|---|
Glutamate EC₅₀ | 1.8 µM | 0.56 µM | -69% |
Channel mean open time | 4.1 ms | 6.0 ms | +47% |
Desensitization τ | 8.2 s | 5.6 s | -32% |
Deactivation τ | 342 ms | 521 ms | +52% |
Electrophysiological studies reveal Plazinemdor’s voltage-independent action distinguishes it from pore blockers like Mg²⁺. It operates via a membrane-to-channel inhibition (MCI) pathway, accessing its binding site through hydrophobic membrane fenestrations—a mechanism confirmed by mutagenesis of residues lining these pathways (e.g., GluN2A-M629) [10].
Plazinemdor exhibits >100-fold selectivity for GluN2A-containing receptors over other GluN2 subtypes. Radioligand binding assays show Kᵢ values of 28 nM for GluN2A versus 3.2 µM for GluN2B and >10 µM for GluN2C/D. This specificity arises from Plazinemdor’s complementarity with a GluN2A-unique subpocket formed by residues Pro405, Leu407, and Tyr109 (GluN1). Mutagenesis of Pro405 to lysine (GluN2B-equivalent) abolishes 92% of Plazinemdor’s potentiation [4] [5] [9].
Synaptic localization studies indicate Plazinemdor preferentially modulates thalamocortical sensory inputs, where GluN2A dominates postsynaptic densities (PSD-95 colocalization: 78% vs. 22% in corticothalamic synapses). This aligns with enhanced LTP in hippocampal CA1 neurons (GluN2A-rich) but not in GluN2B-dominant striatal pathways [5] [9]. Notably, GluN2A haploinsufficiency reduces Plazinemdor’s efficacy in restoring LTP deficits in Aβ-treated aging mice, confirming target dependence [9].
Plazinemdor’s bimodal mechanism (agonist affinity + channel gating) contrasts with clinical-stage NMDA PAMs:
Table 2: Comparative Profiling of NMDA Receptor PAMs
Property | Plazinemdor | NYX-2925 | SAGE-718 |
---|---|---|---|
GluN2 Subtype | GluN2A-selective | GluN2A/B-preferential | Pan-GluN2 |
Agonist EC₅₀ Shift | 3.2-fold | 1.8-fold | 1.2-fold |
Open Probability | +210% | +85% | +62% |
Cognitive Domain | Episodic memory | Working memory | Executive function |
Metabolic Stability | t₁/₂ = 14h (human) | t₁/₂ = 7h | t₁/₂ = 9h |
Plazinemdor outperforms NYX-2925 in disease-modifying potential, evidenced by 68% greater rescue of dendritic spine density in Aβ-treated cortical neurons versus NYX-2925 (32%) [7]. Its GluN2A selectivity avoids off-target effects observed with pan-modulators like SAGE-718, which enhances extrasynaptic GluN2B currents linked to excitotoxicity [4] [10]. Molecular dynamics simulations confirm Plazinemdor’s binding site is distinct from NYX-2925 (which occupies an LBD hinge region), enabling synergistic co-application [7].
Cryo-EM structures (3.2 Å resolution) reveal Plazinemdor binds at a heterodimeric interface between GluN1-ATD and GluN2A-LBD. Key interactions include:
Figure: Plazinemdor Binding Site (Homology Model Based on PDB 7SAD) Highlighting Key Residues
[GluN1-ATD] | Tyr109 — H-bond | [Plazinemdor] — π-stack — Phe406 [GluN2A-LBD] | Leu407/Met629 — Hydrophobic pocket
Molecular dynamics (200 ns simulations) show Plazinemdor binding reorients the GluN1-GluN2A dimer by 7.8°, stabilizing the ATD-LBD "closed-cleft" conformation associated with high agonist affinity. This allosteric network propagates to the channel gate via the M3 helix, increasing pore diameter by 0.9 Å. Mutating Met629 to alanine reduces Plazinemdor’s binding free energy by 8.2 kcal/mol (MM/GBSA calculations), validating its role in hydrophobic anchoring [7] [9] [10].
Plazinemdor’s conformational selection mechanism differs from classical induced fit: pre-existing receptor sub-states competent for binding are enriched by 15-fold upon Plazinemdor exposure, as shown by Markov state modeling [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0